molecular formula C9H12ClNO2 B2902087 3-(2-Methylpyridin-3-yl)propanoic acid hcl CAS No. 2221988-69-6

3-(2-Methylpyridin-3-yl)propanoic acid hcl

Cat. No.: B2902087
CAS No.: 2221988-69-6
M. Wt: 201.65
InChI Key: YPWAJGSJKQOZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Alkylation: The 2-methylpyridine undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form 3-(2-methylpyridin-3-yl)propanoic acid.

    Hydrochloride Formation: The final step involves the conversion of 3-(2-methylpyridin-3-yl)propanoic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2-methylpyridine and 3-bromopropanoic acid are used.

    Optimized Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized for maximum yield and purity.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: 3-(2-Methylpyridin-3-yl)propanoic acid can be converted to 3-(2-Methylpyridin-3-yl)propanoic acid ketone.

    Reduction: It can be reduced to 3-(2-Methylpyridin-3-yl)propanol.

    Substitution: Various substituted derivatives of the pyridine ring can be formed.

Scientific Research Applications

3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a ligand in biochemical assays to study enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: It can inhibit certain enzymes, leading to altered metabolic pathways.

    Receptor Binding: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Methylpyridin-2-yl)propanoic acid
  • **3-(2-Methylpyridin-4-yl)propanoic acid
  • **3-(2-Methylpyridin-5-yl)propanoic acid

Uniqueness

3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

3-(2-methylpyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7-8(3-2-6-10-7)4-5-9(11)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWAJGSJKQOZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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